molecular formula C24H22N2O6 B5238697 3',5'-DIETHYL 6'-AMINO-2-OXO-2'-PHENYL-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE

3',5'-DIETHYL 6'-AMINO-2-OXO-2'-PHENYL-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE

Cat. No.: B5238697
M. Wt: 434.4 g/mol
InChI Key: DXLLVZFXTGLYEM-UHFFFAOYSA-N
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Description

3’,5’-DIETHYL 6’-AMINO-2-OXO-2’-PHENYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features an indole and a pyran ring system, making it a fascinating subject for chemical research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-DIETHYL 6’-AMINO-2-OXO-2’-PHENYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE typically involves a multi-step process:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Spiro Linkage Formation: The spiro linkage is formed by reacting the indole derivative with a suitable pyran precursor. This step often requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cyclization process.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3’,5’-DIETHYL 6’-AMINO-2-OXO-2’-PHENYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Halogenation and alkylation reactions are common examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

3’,5’-DIETHYL 6’-AMINO-2-OXO-2’-PHENYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3’,5’-DIETHYL 6’-AMINO-2-OXO-2’-PHENYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3’,5’-DIETHYL 6’-AMINO-2-OXO-2’-PHENYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE: Unique due to its specific spiro linkage and functional groups.

    3’,5’-DIETHYL 6’-AMINO-2-OXO-2’-PHENYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DIACETATE: Similar structure but with acetate groups instead of carboxylate groups.

    3’,5’-DIETHYL 6’-AMINO-2-OXO-2’-PHENYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DIMETHYLATE: Similar structure but with methyl groups instead of carboxylate groups.

Uniqueness

The uniqueness of 3’,5’-DIETHYL 6’-AMINO-2-OXO-2’-PHENYL-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-3’,5’-DICARBOXYLATE lies in its specific combination of functional groups and the spiro linkage, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

diethyl 2'-amino-2-oxo-6'-phenylspiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c1-3-30-21(27)17-19(14-10-6-5-7-11-14)32-20(25)18(22(28)31-4-2)24(17)15-12-8-9-13-16(15)26-23(24)29/h5-13H,3-4,25H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLLVZFXTGLYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3NC2=O)C(=O)OCC)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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